1-Ethoxy-4-fluoro-2-nitrobenzene
Overview
Description
1-Ethoxy-4-fluoro-2-nitrobenzene is an organic compound with the molecular formula C8H8FNO3 It is a derivative of benzene, characterized by the presence of ethoxy, fluoro, and nitro functional groups attached to the benzene ring
Mechanism of Action
Target of Action
The primary target of 1-Ethoxy-4-fluoro-2-nitrobenzene is the aromatic ring structure of benzene derivatives . This compound, like other nitrobenzene derivatives, interacts with the pi electrons of the benzene ring .
Mode of Action
The mode of action of this compound involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . This pathway involves the interaction of the compound with the pi electrons of the benzene ring, leading to the formation of a benzenonium intermediate and ultimately a substituted benzene ring .
Pharmacokinetics
Like other benzene derivatives, it is expected to have good lipophilicity , which could impact its bioavailability and distribution within the body.
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This can lead to changes in the chemical properties of the benzene derivative, potentially affecting its reactivity and interactions with other molecules.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other electrophiles or nucleophiles can affect the electrophilic aromatic substitution reaction . Additionally, factors such as temperature, pH, and solvent can also impact the reaction rate and product distribution.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-4-fluoro-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:
Fluorination: The substitution of a hydrogen atom with a fluorine atom using reagents such as fluorine gas or hydrogen fluoride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and fluorination processes, followed by ethoxylation under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-4-fluoro-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ethoxy and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as hydroxide ions, alkoxide ions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Reduction: 1-Ethoxy-4-fluoro-2-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethoxy-4-fluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
- 1-Ethoxy-4-chloro-2-nitrobenzene
- 1-Ethoxy-4-bromo-2-nitrobenzene
- 1-Ethoxy-4-iodo-2-nitrobenzene
Comparison: 1-Ethoxy-4-fluoro-2-nitrobenzene is unique due to the presence of the fluoro group, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. The fluoro group is highly electronegative, influencing the compound’s reactivity and stability. This makes this compound particularly useful in applications requiring specific electronic characteristics.
Properties
IUPAC Name |
1-ethoxy-4-fluoro-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-2-13-8-4-3-6(9)5-7(8)10(11)12/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERNJNZUJBOYAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70538082 | |
Record name | 1-Ethoxy-4-fluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70538082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321-04-0 | |
Record name | 1-Ethoxy-4-fluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70538082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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